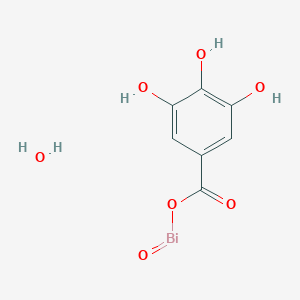

Basic bismuth gallate; Bismuth gallate, basic; Bismuth(III) subgallate; Dermatol; Devrom

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bismuth subgallate, with the chemical formula C₇H₅BiO₆, is a yellow, odorless powder that has been used for over a century in various medical applications. It is primarily known for its use as an internal deodorant to treat malodor by deodorizing flatulence and stools. Additionally, it has applications in wound therapy and has been used to treat Helicobacter pylori infections .

Vorbereitungsmethoden

Bismuth subgallate can be synthesized through several methods. One common method involves the precipitation of bismuth subgallate trihydrate from bismuth nitrate solutions using aqueous gallic acid. Another method involves the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride and a gallic acid solution . These reactions are typically carried out under controlled conditions to ensure the purity and specific surface area of the product .

Analyse Chemischer Reaktionen

Bismuth subgallate undergoes various chemical reactions, including coordination reactions where the phenolate groups of gallic acid coordinate to bismuth ions. The compound is stable under acidic conditions, similar to gastric acid, indicating its resistance to acid degradation . It also forms coordination polymers, which contribute to its unique structural properties .

Wissenschaftliche Forschungsanwendungen

Bismuth subgallate has a wide range of scientific research applications. In medicine, it is used as an antimicrobial agent, astringent, hemostatic agent, and internal deodorant. It has been used to treat wounds, gastrointestinal disorders, and syphilis . Additionally, it is effective in treating Helicobacter pylori infections, often in combination with antibiotics and proton-pump inhibitors to overcome bacterial resistance . Its gas sorption properties also make it a subject of interest in materials science .

Wirkmechanismus

The exact mechanism of action of bismuth subgallate is not fully understood. it is known to possess protective effects on the gastric mucosa, strong astringent effects, and antimicrobial actions.

Vergleich Mit ähnlichen Verbindungen

Bismuth subgallate is often compared to other bismuth-based compounds such as bismuth subsalicylate and bismuth subcitrate. Unlike bismuth subgallate, which forms coordination polymers, bismuth subsalicylate forms isolated clusters, and bismuth subcitrate can exist as an open framework . These structural differences contribute to their varying applications and effectiveness in different medical treatments. Bismuth subgallate’s unique gas sorption properties further distinguish it from other bismuth compounds .

Eigenschaften

Molekularformel |

C7H7BiO7 |

|---|---|

Molekulargewicht |

412.11 g/mol |

IUPAC-Name |

oxobismuthanyl 3,4,5-trihydroxybenzoate;hydrate |

InChI |

InChI=1S/C7H6O5.Bi.H2O.O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;1H2;/q;+1;;/p-1 |

InChI-Schlüssel |

PFQDAJWINJVNFV-UHFFFAOYSA-M |

Kanonische SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[Bi]=O.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)